1'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride is a complex organic compound featuring a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
The synthesis of 1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the bicyclic core: This can be achieved through enantioselective construction methods, which ensure the correct stereochemistry of the bicyclic scaffold.
Spirocyclization: The formation of the spirocyclic structure is a critical step, often involving cyclization reactions under specific conditions to achieve the desired spiro linkage.
Functional group modifications:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using scalable reactions and conditions.
Analyse Chemischer Reaktionen
1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups or reduce the overall structure.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s modifications .
Vergleich Mit ähnlichen Verbindungen
1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride can be compared with other spirocyclic compounds, such as:
8-azaspiro[bicyclo[3.2.1]octane-3,2’-diazirine] hydrochloride: This compound features a similar spirocyclic structure but with different functional groups, leading to distinct chemical and biological properties.
1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride: Another related compound with variations in the spiro linkage and functional groups, resulting in different reactivity and applications.
The uniqueness of 1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride lies in its specific spirocyclic structure and the potential for diverse modifications, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H19ClN2O |
---|---|
Molekulargewicht |
230.73 g/mol |
IUPAC-Name |
1'-methylspiro[8-azabicyclo[3.2.1]octane-3,4'-pyrrolidine]-2'-one;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-13-7-11(6-10(13)14)4-8-2-3-9(5-11)12-8;/h8-9,12H,2-7H2,1H3;1H |
InChI-Schlüssel |
AHGKVRNTSVVWNP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2(CC3CCC(C2)N3)CC1=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.